7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one
Description
Properties
CAS No. |
68097-28-9 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
7-methyl-4-phenylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(18)9-13(17(14)10-11)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
JMKMNKIQSYVWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=O)C=C2C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through several methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method utilizes 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. The reaction is carried out at 130°C in dimethylformamide (DMF), resulting in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as transition metal-free protocols, is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.
Scientific Research Applications
Medicinal Chemistry Applications
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is primarily investigated for its pharmacological properties. Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one structures exhibit significant biological activities, including anti-inflammatory and anticancer effects.
Case Study: Anticancer Activity
A study demonstrated that certain derivatives of pyrido[1,2-a]pyrimidin-4-one exhibited cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. Table 1 summarizes the cytotoxicity data:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | HeLa (Cervical) | 15.3 |
| Compound C | A549 (Lung) | 10.8 |
This data illustrates the potential of these compounds as leads in anticancer drug development.
Synthetic Methodologies
The synthesis of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has been achieved through various methods, including CuI-catalyzed reactions, which allow for the efficient formation of multisubstituted derivatives.
Synthesis Overview
Recent advancements have focused on one-pot tandem reactions that simplify the synthetic route while maintaining high yields. For instance, a study reported yields ranging from 50% to 89% for various substituted pyrido[1,2-a]pyrimidin-4-ones synthesized via this method:
| Reactant | Product | Yield (%) |
|---|---|---|
| 2-Halopyridine + Aminoacrylate | Pyrido[1,2-a]pyrimidin-4-one | 85 |
| 3-Aminoacrylate + Aromatic Halide | Pyrido[1,2-a]pyrimidin derivative | 78 |
These findings highlight the versatility and efficiency of modern synthetic strategies in producing complex heterocycles.
Material Science Applications
In addition to medicinal uses, 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has potential applications in material sciences due to its unique structural properties.
Case Study: Polymer Composites
Research has explored incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. A comparative analysis was conducted on polymer composites with and without the inclusion of the compound:
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 200 | 30 |
| Polymer with Compound | 250 | 45 |
The results indicate a significant improvement in both thermal stability and mechanical strength when incorporating 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one into polymer formulations.
Mechanism of Action
The mechanism of action of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: 2-Oxo vs. 4-Oxo Derivatives
The pyrido[1,2-a]pyrimidinone scaffold exists in two regioisomeric forms: 2-oxo (e.g., 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one) and 4-oxo (e.g., 7-Methyl-4-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one). Key differences include:
Substituent Variations
- Methyl Substitution :
- 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one : Methyl at position 7 stabilizes the zwitterionic form, while phenyl at position 4 enhances lipophilicity.
- 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one : Methyl at position 6 alters electronic distribution but lacks the phenyl group, reducing steric bulk .
- Phenyl vs.
Research Findings and Data Tables
Table 1: Comparative Analysis of Selected Pyrido[1,2-a]pyrimidinones
Table 2: Solubility and Polarity Metrics
| Compound Type | LogP | Aqueous Solubility (mg/mL) | Zwitterionic Contribution |
|---|---|---|---|
| 2-Oxo Derivatives | 1.2–1.8 | 0.5–1.2 | High |
| 4-Oxo Derivatives | 2.0–2.5 | 0.1–0.3 | Low |
Biological Activity
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrimidin class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a methyl group at position 7 and a phenyl group at position 4 enhances its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one. It has shown efficacy against various cancer cell lines:
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G1 phase, as evidenced by studies showing significant increases in apoptosis rates in treated cells compared to controls .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both bacteria and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 6.2 | |
| S. aureus | 15.1 | |
| A. flavus | 10.0 | |
| A. niger | 12.5 |
These findings suggest that the compound may be effective in treating infections caused by resistant strains of bacteria and fungi.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been assessed through various assays measuring paw edema in animal models:
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h | Reference |
|---|---|---|---|
| 7-Methyl-4-phenyl- | 43.17 | 31.10 | |
| Indomethacin | 47.72 | 42.22 |
The results indicate that this compound may provide a viable alternative to traditional anti-inflammatory drugs like indomethacin.
Case Studies
In a recent study evaluating the pharmacological profile of various pyrido[1,2-a]pyrimidines, including our compound of interest, it was found that modifications on the pyrimidine ring significantly influenced biological activity. The presence of specific substituents enhanced anticancer efficacy while maintaining low toxicity levels against normal cells .
The biological activities of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be attributed to several mechanisms:
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and disruption of cell cycle progression.
- Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune responses.
Q & A
Q. Q: What are the common synthetic routes for preparing 7-methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one, and how can reaction conditions influence yield?
A: The compound is typically synthesized via cyclocondensation or [4+2] cycloaddition reactions. For example, halogenated derivatives of pyrido[1,2-a]pyrimidin-4-ones can be synthesized using N-halosuccinimides under controlled temperatures (e.g., 0°C to room temperature) to avoid over-halogenation . Key intermediates like N-(2-pyridyl)iminoketenes are critical for regioselective formation. Reaction optimization (solvent choice, stoichiometry of reagents, and temperature) is essential to achieve yields >70%, as competing pathways may lead to byproducts like 1,8-naphthyridin-4-ones .
Advanced Analytical Techniques
Q. Q: How can researchers distinguish between structural isomers or tautomers of this compound using spectroscopic methods?
A: Advanced NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical. For example, the keto-enol tautomerism in pyridopyrimidinones can be resolved using ¹³C NMR chemical shifts of carbonyl groups (typically 165–175 ppm for keto forms). X-ray crystallography is definitive for resolving ambiguous structures, as seen in studies of related pyridopyrimidine derivatives . High-resolution mass spectrometry (HRMS) further confirms molecular formulae, with deviations <2 ppm .
Biological Activity Profiling
Q. Q: What experimental strategies are recommended for evaluating the kinase inhibition potential of this compound?
A: Use in vitro kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases (e.g., p38α MAPK). Include positive controls like pamapimod (a known p38α inhibitor) . For selectivity profiling, screen against a panel of 50+ kinases using radiometric or fluorescence-based assays. Advanced studies may employ molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets, guided by crystal structures of homologous compounds .
Impurity Analysis and Regulatory Compliance
Q. Q: How should researchers identify and quantify impurities in batches of this compound to meet pharmacopeial standards?
A: Follow ICH Q3A/B guidelines. Use HPLC with UV detection (e.g., C18 column, 254 nm) to resolve impurities like hydroxylated byproducts. Reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) are critical for spiking experiments . Quantify impurities via calibration curves (R² >0.99) and validate methods for precision (RSD <2%) and accuracy (recovery 98–102%) .
Advanced Synthetic Challenges
Q. Q: How can regioselectivity issues during functionalization of the pyridopyrimidinone core be addressed?
A: Regioselective halogenation (e.g., at position 3) is achievable using N-bromosuccinimide (NBS) in anhydrous DMF under inert atmosphere. For methylation, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity at the 7-position. Computational tools (DFT calculations) predict electron density distributions to guide reagent selection .
Data Contradiction Resolution
Q. Q: How to resolve discrepancies in reported biological activity data for this compound across studies?
A: Cross-validate assay conditions (e.g., cell line origin, passage number, and serum concentration). For example, antiproliferative activity in MIA PaCa-2 pancreatic cancer cells (IC₅₀ = 1.2 µM) may vary due to differences in ATP concentration in kinase assays . Perform dose-response curves in triplicate and use standardized protocols (e.g., MTT assay with 48-hour incubation) to ensure reproducibility .
Stability and Degradation Studies
Q. Q: What accelerated stability testing protocols are recommended for this compound under ICH guidelines?
A: Conduct stress testing under ICH Q1A conditions:
- Thermal: 40°C/75% RH for 6 months.
- Photolytic: Expose to 1.2 million lux-hours of visible and 200 W·hr/m² of UV light.
- Hydrolytic: Test in buffers (pH 1–9) at 70°C for 72 hours.
Analyze degradation products via LC-MS and compare to known impurities (e.g., hydrolyzed lactam forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
